Product packaging for Diniconazole-M(Cat. No.:CAS No. 83657-18-5)

Diniconazole-M

Cat. No.: B1237276
CAS No.: 83657-18-5
M. Wt: 326.2 g/mol
InChI Key: FBOUIAKEJMZPQG-BLXFFLACSA-N
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Description

Diniconazole-M (CAS 83657-18-5) is the single R-enantiomer of the chiral conazole fungicide diniconazole, which exhibits both geometrical (E/Z) and stereoisomerism (R/S) . This compound acts as a systemic fungicide with both curative and protective action, primarily used in research to control a range of fungal diseases, including powdery mildew, rusts, bunts, and smuts . Its mechanism of action involves the inhibition of the demethylation of steroids, thereby disrupting ergosterol biosynthesis, a key component of fungal cell membranes . According to the Fungicide Resistance Action Committee (FRAC), it is classified under Group 3 . Beyond its core fungicidal activity, this compound also serves as a valuable reference standard in analytical chemistry for quantifying the analyte in various matrices, including vegetable and biological samples, using techniques such as HPLC and LC-MS/MS . Furthermore, it has been identified in scientific studies as an inhibitor of ABA 8'-hydroxylase, making it a useful biochemical tool for plant stress physiology research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17Cl2N3O B1237276 Diniconazole-M CAS No. 83657-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUIAKEJMZPQG-BLXFFLACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034548
Record name Diniconazole-M
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Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83657-18-5
Record name Diniconazole M
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83657-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diniconazole-M [ISO]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diniconazole-M
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINICONAZOLE-M
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Biochemical Mechanisms of Action

Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)

At the core of Diniconazole-M's fungicidal action is its potent inhibition of the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily, specifically designated as CYP51. wikipedia.orgresearchgate.net This enzyme is a critical component in the biosynthesis of sterols, which are essential molecules for the structure and function of fungal cell membranes. wikipedia.org

Enzymatic Pathways Affected in Fungal Organisms

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol (B1671047) and a concurrent accumulation of lanosterol and other 14α-methylated sterol precursors within the fungal cell. asm.orgnih.gov This accumulation of abnormal sterols is also believed to contribute to the toxic effects on the fungus. asm.orgnih.gov

Molecular Interactions with Target Enzyme

This compound, like other azole fungicides, interacts directly with the active site of the CYP51 enzyme. wikipedia.orgoup.com The triazole ring, a key structural feature of this compound, plays a crucial role in this interaction. One of the nitrogen atoms in the triazole ring binds to the heme iron atom located at the heart of the CYP51 active site. wikipedia.orgoup.comresearchgate.net This binding event is a form of noncompetitive inhibition and effectively blocks the enzyme's ability to bind with its natural substrate, lanosterol, thereby halting the demethylation process. wikipedia.org

Molecular docking and spectral analysis studies have provided insights into the specific interactions between this compound and the CYP51 enzyme. These studies suggest a high affinity of this compound for the enzyme's active site, leading to a stable and inhibitory complex. oup.comresearchgate.net The interaction causes a characteristic spectral shift, confirming the binding of the fungicide to the heme group of the cytochrome P450 enzyme. oup.com

Ergosterol Biosynthesis Disruption

The inhibition of CYP51 by this compound directly leads to the disruption of ergosterol biosynthesis, a process with severe consequences for fungal cells. herts.ac.ukontosight.aiplos.org

Impact on Fungal Cell Membrane Integrity and Function

The absence of sufficient ergosterol levels has a profound impact on the physical properties and functions of the fungal cell membrane. The membrane becomes more permeable and less stable, leading to an uncontrolled leakage of essential cellular contents and an influx of harmful substances. wikipedia.orgmdpi.com This disruption of the membrane's barrier function is a primary cause of cell death. ontosight.ai Additionally, the altered membrane composition can impair the function of various membrane-associated enzymes and transport systems, further crippling the fungus's metabolic activities. mdpi.comgoogle.com

Stereoselective Biochemical Interactions of Diniconazole (B1670688) Enantiomers

Diniconazole is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: the R(-) and S(+) isomers. nih.gov Research has demonstrated that these enantiomers exhibit significant differences in their biochemical interactions and fungicidal efficacy.

Studies have shown that the R(-) enantiomer of diniconazole, also known as this compound, is a significantly more potent inhibitor of lanosterol 14α-demethylase compared to the S(+) enantiomer. ebi.ac.uknih.gov The R(-) isomer binds more favorably to the active site of the CYP51 enzyme. nih.gov This stereoselective interaction is due to the specific three-dimensional arrangement of atoms in the R(-) enantiomer, which allows for a better fit within the chiral environment of the enzyme's active site. nih.govresearchgate.net

Interestingly, while the R(-) isomer exhibits strong fungicidal activity, the S(+) isomer has been reported to act as a plant growth regulator. researchgate.netjuniperpublishers.com This highlights the critical importance of stereochemistry in the biological activity of this compound. The differential activity of the enantiomers underscores the highly specific nature of the molecular interactions between this compound and its target enzyme.

FindingEnantiomerPotencyReference
Inhibition of lanosterol 14α-demethylationR(-) isomerStrong nih.gov
Inhibition of lanosterol 14α-demethylationS(+) isomerWeak nih.gov
Binding to P-450/14DMR(-) isomerFavorable nih.gov
Binding to P-450/14DMS(+) isomerLess Favorable nih.gov
Biological ActivityR(-) isomerFungicide researchgate.netjuniperpublishers.com
Biological ActivityS(+) isomerPlant Growth Regulator researchgate.netjuniperpublishers.com

Differential Inhibition Profiles of R- and S-Diniconazole Isomers

The two enantiomers of diniconazole exhibit markedly different biological activities, a phenomenon known as stereoselectivity. nih.govcnr.it The potent fungicidal activity is almost exclusively attributed to the R-(-)-diniconazole isomer (this compound). cnr.itnih.gov In contrast, the S-(+)-diniconazole isomer is a significantly weaker fungicide and has been reported to possess plant growth-regulating properties. cnr.itresearchgate.net

Research focusing on the interaction of diniconazole enantiomers with purified cytochrome P-450 14α-demethylase (P-450/14DM or CYP51) from yeast provides a clear biochemical basis for this difference. nih.gov Studies demonstrated that the R-(-) isomer is a powerful inhibitor of lanosterol 14α-demethylation, while the S-(+) isomer acts as a much weaker inhibitor. nih.gov The R-(-) isomer binds effectively with both the ferric and ferrous forms of the CYP51 enzyme and interferes with the binding of carbon monoxide to the enzyme's heme group. nih.gov Although the S-(+) isomer also interacts with the enzyme, the resulting spectral characteristics are different, and it does not significantly impede carbon monoxide binding. nih.gov This indicates that the enzyme's active site discriminates between the two enantiomers, with the R-(-) isomer achieving a more favorable fit. nih.gov This stereoselective interaction is the foundation of the R-isomer's high fungicidal efficacy.

Table 1: Differential Activity of Diniconazole Enantiomers
IsomerPrimary ActivityInhibition of Fungal CYP51Reference
R-(-)-Diniconazole (this compound)Potent FungicideStrong nih.govcnr.itnih.gov
S-(+)-DiniconazoleWeak Fungicide / Plant Growth RegulatorWeak nih.govcnr.itresearchgate.net

Chiral Recognition in Biological Systems

The divergence in activity between the R- and S-isomers of diniconazole is a clear example of chiral recognition, where biological systems, such as enzymes and receptors, interact differently with each enantiomer. cnr.itresearchgate.netjuniperpublishers.com The stereoselective binding at the target site—the active site of the CYP51 enzyme—is the primary molecular mechanism for this recognition, leading to the observed differences in fungicidal potency. nih.gov

Beyond the target enzyme, chiral recognition also manifests in the toxicokinetics of diniconazole, influencing its absorption, distribution, metabolism, and excretion within non-target organisms. For instance, studies on earthworms (Eisenia fetida) revealed an enantioselective bioaccumulation of diniconazole, with a preferential accumulation of the S-diniconazole isomer in their tissues. researchgate.netcapes.gov.brnih.gov

More detailed toxicokinetic investigations in rats have further illuminated these differences. nih.gov After administration, the half-life (t1/2) of R-(-)-diniconazole was found to be shorter than that of the S-(+) isomer, indicating that the fungicidally active R-isomer is eliminated more rapidly from the body. nih.gov Conversely, the S-(+) isomer demonstrated higher bioavailability and a greater tendency to accumulate in various tissues. nih.gov Notably, these studies found no evidence of interconversion between the R- and S-enantiomers in vivo, meaning the observed differences in tissue concentration are due to stereoselective pharmacokinetics rather than the conversion of one isomer into the other. nih.gov

Table 2: Comparative Toxicokinetic Parameters of Diniconazole Enantiomers in Rats
ParameterR-(-)-DiniconazoleS-(+)-DiniconazoleReference
Half-life (t1/2)7.06 ± 3.35 h9.14 ± 4.60 h nih.gov
Bioavailability42.44%52.19% nih.gov
Excretion Rate4.08 ± 0.50%2.68 ± 0.58% nih.gov

Metabolism and Degradation Pathways in Biological Systems

Diniconazole-M Metabolism in Non-Target Organisms

The metabolism of this compound in organisms not targeted by its fungicidal action involves a series of biotransformations designed to detoxify and eliminate the compound from the body. These processes have been studied in various model organisms.

Metabolic Transformations in Model Animal Systems

In animal models, this compound undergoes metabolic changes primarily aimed at increasing its water solubility to facilitate excretion. These transformations mainly occur in the liver through enzymatic reactions.

The primary route for the metabolism of diniconazole (B1670688) in rats involves the hydroxylation of the tert-butyl methyl groups. 9ele.com This oxidation reaction is a common phase I metabolic pathway for xenobiotics. Studies have indicated that cytochrome P450 enzymes, particularly the CYP3A4 isoform, play a significant role in the oxidative metabolism of diniconazole in both rat and human hepatic microsomes. nih.gov

Following hydroxylation, the resulting metabolites can undergo phase II conjugation reactions. For compounds with similar chemical structures, such as other triazole fungicides, glucuronide conjugation is a well-established detoxification mechanism in mammalian species. govinfo.gov This process involves the attachment of a glucuronic acid molecule to the hydroxylated metabolite, which significantly increases its polarity and water solubility, thereby preparing it for excretion. govinfo.gov

Once metabolized, this compound and its derivatives are eliminated from the body through various excretory routes. In rats, following oral administration, the majority of the compound is excreted within seven days, with 52-87% being eliminated through the feces and 13-46% through the urine. 9ele.com This suggests that biliary excretion is a major pathway for the elimination of diniconazole and its metabolites in this model system.

While detailed metabolite profiles in mammalian systems are not extensively documented in publicly available literature, studies in other non-target organisms, such as the earthworm (Eisenia fetida), have identified several metabolites. These include 1,2,4-triazole (B32235), (E)-3-(1H-1,2,4-triazol-1-yl) acrylaldehyde, (E, S)-4-(2, 4-dichlorophenyl)-2, 2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pent-4-ene-1,3-diol, and (E)-4-(2, 4-dichlorophenyl)-3-hydroxy-2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl) pent-4-enoic acid. capes.gov.br

Table 1: Metabolites of Diniconazole Identified in Earthworms (Eisenia fetida)

Metabolite NameChemical Formula
1,2,4-triazoleC₂H₃N₃
(E)-3-(1H-1,2,4-triazol-1-yl) acrylaldehydeC₅H₅N₃O
(E, S)-4-(2, 4-dichlorophenyl)-2, 2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pent-4-ene-1,3-diolC₁₅H₁₇Cl₂N₃O₂
(E)-4-(2, 4-dichlorophenyl)-3-hydroxy-2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl) pent-4-enoic acidC₁₅H₁₇Cl₂N₃O₃
Data sourced from studies on Eisenia fetida. capes.gov.br
Hydroxylation and Conjugation Pathways

Enantioselective Metabolism in Non-Target Organisms

Diniconazole is a chiral compound, and its enantiomers can exhibit different metabolic behaviors in biological systems. This enantioselectivity has been observed in non-target organisms such as the quail (Coturnix coturnix japonica) and the earthworm (Eisenia fetida).

In quail, after oral administration of racemic diniconazole, the S-enantiomer was found in higher concentrations in the blood, heart, liver, and kidney compared to the R-enantiomer (this compound). 9ele.com The elimination half-lives of the two enantiomers also differed significantly in various tissues, indicating enantioselective metabolism and disposition. 9ele.com

Similarly, studies in earthworms have shown a preferential bioaccumulation of S-diniconazole over the R-enantiomer. researchgate.net The bioaccumulation factors for the S-isomer were consistently higher than for the R-isomer at different exposure concentrations. capes.gov.br

Table 2: Enantioselective Pharmacokinetics of Diniconazole in Quail Tissues

TissueEnantiomerMax. Concentration (µg/g)Elimination Half-life (T₁/₂) (hours)
Blood S-diniconazole3.182.87
R-diniconazole1.132.44
Heart S-diniconazole11.353.85
R-diniconazole3.703.42
Liver S-diniconazole12.325.29
R-diniconazole6.00146.23
Kidney S-diniconazole15.034.42
R-diniconazole2.6074.02
Data from a study on Coturnix coturnix japonica following oral administration. 9ele.com

Degradation and Transformation in Plant Matrices

As a systemic fungicide, this compound is taken up by plants and distributed within their tissues, where it can undergo degradation and transformation.

Systemic Distribution and Translocation within Plant Tissues

Diniconazole is recognized for its systemic properties, meaning it can be absorbed and moved throughout the plant. herts.ac.uk This translocation allows the fungicide to protect parts of the plant that were not directly sprayed. The uptake can occur through the roots from the soil or through the leaves after foliar application. capes.gov.brfao.org

Once absorbed, the compound is primarily transported upwards through the xylem, the plant's water-conducting tissue. fao.org This acropetal movement distributes the fungicide to the leaves and other transpiring organs. There is also evidence of translaminar movement, where the fungicide moves from the treated leaf surface to the untreated side.

The persistence of diniconazole within plant tissues varies depending on the plant species. For example, the dissipation half-life of diniconazole in radish leaves and roots has been reported to be 6.2 days. mdpi.com

Table 3: Dissipation Half-life of Diniconazole in Radish (Raphanus sativus L.)

Plant PartBiological Half-life (days)
Leaf6.2
Root6.2
Data from a study on Raphanus sativus L. mdpi.com

Dissipation Kinetics in Various Plant Commodities

The dissipation of this compound in plants follows first-order kinetics, but its persistence, measured by its half-life (DT₅₀), varies significantly across different plant species and parts. In a study on radish grown in a greenhouse, the biological half-life of diniconazole was 6.2 days in both the leaves and roots. nih.gov Research on various fruits demonstrated enantioselective degradation, with the half-lives for R-diniconazole (this compound) ranging from 5.3 to 7.9 days, while the S-enantiomer degraded slightly faster. acs.org In fresh tea leaves, the degradation half-lives for R-(-)-diniconazole and S-(+)-diniconazole were determined to be 2.9 days and 3.1 days, respectively. nih.gov Another study found a much more rapid half-life of approximately 3 days for diniconazole in both tomatoes and green beans. researchgate.net

Table 1: Dissipation Kinetics of Diniconazole Enantiomers in Various Plant Commodities

Plant CommodityEnantiomerHalf-Life (DT₅₀) in DaysReference
Radish (Leaves & Roots)Racemic6.2 nih.gov
PearR-diniconazole7.9 acs.org
S-diniconazole7.1 acs.org
JujubeR-diniconazole5.3 acs.org
S-diniconazole4.1 acs.org
AppleR-diniconazole6.0 acs.org
S-diniconazole2.5 acs.org
PeachR-diniconazole7.7 acs.org
S-diniconazole6.0 acs.org
Tea (Fresh Leaves)R-(-)-diniconazole2.9 nih.gov
S-(+)-diniconazole3.1 nih.gov
TomatoesRacemic~3 researchgate.net
Green BeansRacemic~3 researchgate.net

Metabolite Identification and Pathways within Plants

Detailed information on the metabolic pathways of this compound specifically within plant tissues is limited in the available scientific literature. Its mechanism of action involves inhibiting the biosynthesis of gibberellic acid (GA) and the catabolism of abscisic acid (ABA) by targeting cytochrome P450 enzymes, specifically ABA 8'-hydroxylase. nih.govresearchgate.net This interaction points to the compound's activity within the plant's hormonal pathways but does not describe its own structural breakdown.

Studies on other biological systems, such as earthworms (Eisenia fetida), provide the most detailed insights into the potential biotransformation products of diniconazole. In earthworms, diniconazole was found to be metabolized into several smaller compounds. nih.gov These findings suggest that degradation likely involves cleavage of the triazole ring and oxidation of the parent molecule. The identified metabolites are listed in Table 2. Two of these metabolites, 1,2,4-triazole and (E)-3-(1H-1,2,4-triazol-1-yl)acrylaldehyde, were also detected in the soil, indicating they are part of the environmental degradation pathway. nih.gov

Table 2: Metabolites of Diniconazole Identified in Earthworms (Eisenia fetida)

Metabolite NameChemical FormulaOrganism/MatrixReference
1,2,4-triazoleC₂H₃N₃Earthworm, Soil nih.gov
(E)-3-(1H-1,2,4-triazol-1-yl) acrylaldehydeC₅H₅N₃OEarthworm, Soil nih.gov
(E, S)-4-(2, 4-dichlorophenyl)-2, 2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pent-4-ene-1,3-diolC₁₅H₁₇Cl₂N₃O₂Earthworm nih.gov
(E)-4-(2, 4-dichlorophenyl)-3-hydroxy-2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl) pent-4-enoic acidC₁₅H₁₅Cl₂N₃O₃Earthworm nih.gov

Environmental Biotransformation Pathways

Microbial Degradation in Soil Ecosystems

The degradation of diniconazole in soil is influenced by a combination of biological and chemical processes. researchgate.net However, it is generally considered to be persistent in soil environments. One study reported that less than 10% of the applied triazole fungicides, including diniconazole, degraded in soil over a 21-day period, with the degradation being largely achiral. tandfonline.com The persistence is affected by factors such as soil type, organic carbon content, pH, and temperature. researchgate.netmdpi.com

Microbial activity is a primary driver of pesticide degradation in soil. mdpi.commdpi.com While specific microbial species that degrade diniconazole are not extensively documented, the process in earthworms led to the formation of metabolites such as 1,2,4-triazole and (E)-3-(1H-1,2,4-triazol-1-yl)acrylaldehyde, which were also found in the surrounding soil. nih.gov This indicates that soil microorganisms are capable of transforming the parent compound. The general process of microbial degradation can involve mineralization, where the compound is completely broken down into inorganic substances like carbon dioxide and water. mdpi.com For other triazoles, bacteria from genera such as Klebsiella, Pseudomonas, and Citrobacter have been identified as effective degraders. jmb.or.kr

Degradation in Aquatic Environments

In aquatic systems, diniconazole is subject to degradation through processes like hydrolysis and photolysis. It is considered persistent in water, with a hydrolysis half-life of 100 days at 20°C and pH 7 reported for the racemic mixture. herts.ac.uk

Photodegradation, or the breakdown of the molecule by sunlight, is a significant pathway for many pesticides in water. researchgate.netjst.go.jp The photolysis of diniconazole in water can lead to its isomerization to the Z-isomer. jst.go.jp Further phototransformation can produce a range of degradation products. In a laboratory study using peroxymonosulfate (B1194676) (PMS) activated by α-MnO₂, diniconazole was rapidly degraded. researchgate.net The primary reactive species responsible for this degradation were identified as sulfate (B86663) (SO₄⁻) and hydroxyl (HO) radicals, with acidic conditions favoring the process. researchgate.net

Enantioselective Degradation in Environmental Compartments

Diniconazole is a chiral compound, and its enantiomers can exhibit different degradation rates in various environmental and biological systems. This enantioselectivity is often due to the stereospecific nature of enzymes in microorganisms and plants. researchgate.net

In plant commodities, the degradation of diniconazole is often enantioselective. Studies on pear, jujube, apple, and peach showed that the S-diniconazole enantiomer was degraded preferentially over the R-diniconazole (this compound) enantiomer. acs.org For example, in apples, the half-life of S-diniconazole was 2.5 days, compared to 6.0 days for R-diniconazole. acs.org In fresh tea leaves, the degradation half-lives were more similar, at 2.9 days for the R-enantiomer and 3.1 days for the S-enantiomer. nih.gov

In soil environments, the evidence for enantioselectivity is mixed. One study found that the degradation of several triazoles, including diniconazole, was achiral in soil. tandfonline.com However, studies involving soil-dwelling organisms like earthworms have shown enantioselective effects. In Eisenia fetida, there was a preferential accumulation of the S-diniconazole enantiomer, suggesting that the two enantiomers are metabolized or excreted at different rates. nih.govcapes.gov.br This highlights that biological activity, a key driver of degradation in soil, can be highly enantioselective. nih.gov

Mechanisms of Resistance Development in Fungal Pathogens

Target-Site Alterations in Fungal Pathogens

Resistance to DMI fungicides frequently arises from modifications at the molecular target site, which reduce the binding affinity of the fungicide to the enzyme. pesticidestewardship.org These alterations can involve specific mutations within the target gene or an increase in the production of the target enzyme. mdpi.comnovapublishers.com

The most prevalent mechanism of target-site resistance to triazole fungicides involves point mutations in the CYP51 gene. researchgate.netmdpi.com These mutations lead to amino acid substitutions in the 14α-demethylase enzyme, which can hinder the binding of Diniconazole-M, thereby reducing its inhibitory effect. researchgate.net

One of the most well-documented mutations is Y136F, a substitution of tyrosine with phenylalanine at position 136, which is known to confer partial resistance to DMI fungicides in a wide range of crop pathogens, including Blumeria graminis (powdery mildew). researchgate.netfao.org In addition to the Y136F mutation, several other modifications in the CYP51 gene have been associated with reduced sensitivity to DMIs. researchgate.net While research may not always specify this compound, the shared mode of action within the DMI class implies these mutations are relevant. ufl.edu For instance, studies on Colletotrichum species have demonstrated the critical role of the CYP51 gene in sensitivity to Diniconazole (B1670688). Deletion of the CYP51A gene in Colletotrichum fioriniae and Colletotrichum nymphaeae resulted in a significant increase in sensitivity to Diniconazole, confirming it as the primary target. apsnet.org

Table 1: Selected CYP51 Gene Mutations Conferring Resistance to DMI Fungicides
MutationAmino Acid ChangeAssociated Fungal PathogensSignificance
Y136FTyrosine to PhenylalanineBlumeria graminis, Mycosphaerella graminicola, Puccinia triticinaCommon mutation conferring partial resistance to various DMIs. researchgate.netfao.org
I381VIsoleucine to ValineMycosphaerella graminicolaContributes to reduced DMI sensitivity. researchgate.net
S524TSerine to ThreonineMycosphaerella graminicolaAssociated with decreased efficacy of newer triazoles like prothioconazole (B1679736) and epoxiconazole. researchgate.net
K147QLysine to GlutamineBlumeria graminis f.sp. hordeiA novel mutation linked to very high levels of DMI resistance. researchgate.net

Another significant target-site resistance mechanism is the overexpression, or upregulation, of the CYP51 gene. nih.gov In this scenario, the fungal pathogen produces an elevated quantity of the 14α-demethylase enzyme. mdpi.com This increased concentration of the target enzyme effectively dilutes the intracellular concentration of the fungicide, requiring higher doses of this compound to achieve the same level of inhibition. mdpi.com

Upregulation of CYP51 can be constitutive and has been observed in field isolates of various plant pathogenic fungi showing reduced sensitivity to DMIs. Studies have shown a correlation between the level of CYP51 mRNA expression and the effective dose (ED50) values for DMI fungicides. This mechanism can act independently or in combination with target-site mutations, often leading to higher levels of resistance. researchgate.net The transcriptional control of CYP51 is complex and can be influenced by transcription factors such as the sterol regulatory element-binding protein (SREBP). mdpi.com

Mutations in CYP51 Gene (e.g., Y136F) and Other Target Gene Modifications

Cross-Resistance Patterns within Triazole Fungicides

Cross-resistance occurs when the development of resistance to one fungicide confers resistance to other fungicides within the same chemical group or with the same mode of action. ufl.edu Since all triazole fungicides, including this compound, target the same enzyme (14α-demethylase), it is generally expected that a resistance mechanism, such as a CYP51 mutation or efflux pump overexpression, will affect the efficacy of multiple triazoles. fao.orgufl.edu

However, the pattern of cross-resistance is not always complete or uniform across all DMI fungicides. researchgate.net The degree of cross-resistance can vary depending on the specific mutation, the fungal pathogen, and the chemical structure of the individual triazole compounds. researchgate.netresearchgate.net For example, a particular mutation in the CYP51 gene might significantly reduce the binding of one triazole but have a lesser effect on another with a different molecular structure. researchgate.net Studies have shown that while cross-resistance is confirmed for many DMI-resistant pathogens, the activity levels of different triazoles can vary. researchgate.net For instance, the use of agricultural triazoles such as tebuconazole (B1682727) and propiconazole (B1679638) has been shown to induce cross-resistance to medical triazoles used in human therapy, highlighting the broader implications of fungicide resistance development. nih.gov

Evolution of Resistance in Field and Laboratory Settings

The development of resistance to fungicides is an evolutionary process driven by the selective pressure exerted by their application. For Demethylation Inhibitor (DMI) fungicides, including the triazole this compound, resistance has been observed to evolve in both agricultural (field) and experimental (laboratory) settings. The mechanisms and the rate of this evolution are influenced by the specific fungal pathogen, the intensity of fungicide use, and the genetic pathways available for adaptation. nih.govfrac.info

In field populations of fungal pathogens, the repeated and widespread use of DMI fungicides creates a strong selective environment where resistant individuals have a survival advantage. nih.gov This can lead to a gradual decrease in the fungicide's effectiveness or, in some cases, a rapid loss of control. nih.gov Resistance in the field often arises from mutations in the target gene, CYP51 (also known as ERG11), which encodes the 14-α demethylase enzyme. mdpi.comfrontiersin.org For example, a common mutation identified in various fungal species resistant to DMI fungicides is the Y136F substitution in the CYP51 protein. ufl.edu

A significant concern in field settings is the development of cross-resistance, where resistance to one azole fungicide confers resistance to other fungicides in the same class due to their shared mode of action. frac.infofrontiersin.orgufl.edu Studies on Aspergillus fumigatus, a fungus with human health implications, have shown that environmental exposure to agricultural azoles is linked to the emergence of clinically resistant strains. plos.orgaboutscience.eucontagionlive.com Specific mutations, such as the TR34/L98H combination in the cyp51A gene, have been identified in both environmental and clinical isolates and are associated with cross-resistance to at least five DMI fungicides. plos.orgaboutscience.eu This highlights a critical pathway for the evolution of resistance, where agricultural practices can inadvertently select for resistant pathogens that impact human health. plos.org

Laboratory settings provide a controlled environment to study the evolution of fungicide resistance. Through experimental evolution, researchers can induce resistance by exposing fungal cultures to gradually increasing concentrations of a fungicide. These studies allow for the precise identification of genetic changes that confer resistance. Laboratory-evolved resistance mechanisms often mirror those seen in the field, such as target site mutations and the overexpression of the target enzyme or efflux pumps. nih.govreading.ac.uk However, laboratory studies can also reveal a wider array of potential resistance mechanisms and aneuploidies (changes in chromosome number) that may be less common or have fitness costs in competitive field environments. For instance, while mutations in the ERG11 gene are a common resistance mechanism in Candida species, laboratory evolution studies have also identified overexpression of genes related to stress response and cell wall integrity.

Comparing field and laboratory findings provides a comprehensive understanding of resistance evolution. While field studies identify the most successful and epidemiologically relevant resistance mechanisms, laboratory experiments can uncover the full spectrum of genetic possibilities for resistance and help predict future evolutionary trajectories.

Research Findings on DMI Fungicide Resistance Mechanisms

Resistance MechanismDescriptionAffected Fungal Pathogens (Examples for DMI class)Reference
Target Site ModificationPoint mutations in the CYP51/ERG11 gene reduce the binding affinity of the fungicide to the target enzyme, 14-α-demethylase.Penicillium digitatum, Cercospora beticola, Aspergillus fumigatus, Venturia inaequalis mdpi.comufl.edureading.ac.uk
Target Gene OverexpressionIncreased production of the CYP51/ERG11 enzyme, often due to insertions or modifications in the gene's promoter region, diluting the effect of the fungicide.Aspergillus fumigatus, Candida albicans nih.govfrontiersin.orgplos.org
Enhanced Efflux Pump ActivityOverexpression of genes encoding membrane transporter proteins, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, which actively pump the fungicide out of the fungal cell.Botrytis cinerea, Penicillium digitatum, Zymoseptoria tritici nih.govnih.govufl.edu

Evolution of Azole Resistance: Field vs. Laboratory Observations

SettingKey Findings on Resistance EvolutionPrimary Mechanisms ObservedReference
Field Resistance development is linked to agricultural fungicide use, leading to reduced efficacy. Cross-resistance among azoles is common. Environmental strains can be a source of resistance in clinical settings.Specific, highly successful point mutations (e.g., TR34/L98H in A. fumigatus), target gene overexpression. nih.govplos.orgaboutscience.eucontagionlive.com
Laboratory Resistance can be induced predictably. Allows for the identification of a broad range of potential mutations and resistance pathways. Can reveal fitness costs associated with resistance.Point mutations, gene overexpression, aneuploidies, and upregulation of stress-response or other compensatory genes. reading.ac.uk

Environmental Fate and Transport Dynamics

Persistence and Mobility in Soil Systems

Diniconazole-M is a chiral triazole fungicide, and its persistence in soil is a significant factor in its environmental impact. It is generally considered to be persistent in soil systems. The dissipation half-life of diniconazole (B1670688) in soil has been reported to be 5.56 days in one study. However, other research suggests longer persistence, with half-lives in soil ranging from 53.3 to 691 days.

Adsorption, Desorption, and Leaching Characteristics

The mobility of this compound in soil is largely governed by its adsorption and desorption characteristics. Adsorption is the process where the pesticide binds to soil particles, particularly organic matter and clay. This process is crucial as it affects the amount of pesticide that is available to be transported through the soil profile (leaching).

The distribution coefficient (Kd) and the Freundlich constant (Kf) are used to quantify the extent of adsorption. Studies have shown that the adsorption of diniconazole is influenced by the type of adsorbent material. For instance, the Kd and Kf values for diniconazole were found to be lower on natural clinoptilolite compared to synthetic zeolites like faujasite. The desorption process, which is the release of the adsorbed pesticide back into the soil solution, can be determined by replacing the soil water with a pesticide-free solution after the adsorption equilibrium has been reached.

Leaching is a primary mechanism for the transport of pesticides to groundwater. The potential for a pesticide to leach is high in permeable soils with low organic matter content, especially if the pesticide is persistent and weakly adsorbed. Enantioselective sorption has been observed for some chiral pesticides, which can influence the availability of individual enantiomers for transport and leaching.

Influence of Soil Physicochemical and Biological Properties on Fate

A variety of soil properties and environmental factors influence the persistence and transformation of pesticides like this compound. These include the chemical structure of the pesticide, soil temperature, water content, soil texture, organic matter content, and microbial activity.

Soil pH and clay content, for example, have been found to affect the persistence of several pesticides. The degradation of pesticides in soil can occur through biological (microbial breakdown), chemical (hydrolysis and redox reactions), and photochemical (breakdown by sunlight) processes. Microbial degradation is a major route for the mineralization of many pesticides. The spatial variability of these chemical and biological conditions, particularly with soil depth, can lead to different degradation rates.

Distribution and Behavior in Aquatic Systems

This compound is classified as very toxic to aquatic life, with long-lasting effects. Its behavior in aquatic environments is determined by processes such as photodegradation and hydrolysis.

Photodegradation Pathways and Kinetics in Water

Photodegradation, or the breakdown of a chemical by light, is a significant abiotic transformation process for pesticides in water. Diniconazole has been shown to undergo rapid geometrical isomerization under irradiation. The primary photoproducts of diniconazole are its Z-isomer and a cyclized derivative. The mechanism is thought to involve a photoinduced bond formation.

Studies on the related compound uniconazole-P, which is also resistant to hydrolysis but rapidly photodegraded, show that illumination can significantly accelerate its dissipation in a water-sediment system. This rapid photolysis in the overlying water is a key factor.

Hydrolysis and Other Abiotic Degradation Mechanisms

Hydrolysis is a chemical reaction with water that can lead to the degradation of pesticides. While photodegradation is a major pathway for diniconazole, hydrolysis can also play a role. For some related compounds, the rate of hydrolysis is comparable to that of photolysis. Abiotic degradation, in general, encompasses all non-biological degradation processes.

Bioaccumulation and Enantioselective Bioaccumulation in Ecological Compartments

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration of the chemical in the organism's tissues.

Research on earthworms (Eisenia fetida) has demonstrated the bioaccumulation of diniconazole. The uptake kinetics have been shown to fit a first-order model. Bioaccumulation factors (BAF) for the R and S isomers of diniconazole in earthworms have been determined at different exposure concentrations.

A key finding is the enantioselective bioaccumulation of diniconazole. Studies have shown a preferential accumulation of S-diniconazole in earthworm tissues. This enantioselectivity has also been observed in other triazole fungicides and suggests that the different enantiomers may have different uptake and elimination rates. The metabolism of diniconazole in earthworms has also been investigated, with several metabolites being identified.

The enantioselective behavior of diniconazole has also been studied in the context of its dissipation in fruits, where the S-diniconazole enantiomer was found to degrade preferentially.

Interactive Data Table: Bioaccumulation Factors (BAF) of Diniconazole Isomers in Earthworms

Exposure Concentration (mg/kg soil)R-isomer BAFS-isomer BAF
11.77842.0437
102.64092.9835
256.60468.5115
Data sourced from a laboratory study on Eisenia fetida.

Uptake and Elimination Kinetics in Model Organisms (e.g., Earthworms)

The study of this compound's kinetics in soil-dwelling organisms is essential for understanding its potential to enter the food web. The earthworm, Eisenia fetida, serves as a standard model organism for such ecotoxicological assessments.

Research conducted under laboratory conditions has demonstrated that the uptake kinetics of this compound by Eisenia fetida in artificial soil align well with a first-order kinetics model. This indicates that the rate of uptake is directly proportional to the concentration of the chemical in the soil. Both the R- and S-enantiomers of diniconazole have been shown to bioaccumulate in earthworms.

The potential for bioaccumulation is quantified using the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in the organism to its concentration in the surrounding environment at a steady state. Studies have shown that the BAF for this compound in earthworms is dependent on the exposure concentration in the soil. For instance, at an exposure concentration of 1 mg/kg, the BAF values for the R- and S-isomers were 1.7784 and 2.0437, respectively. When the exposure was increased to 25 mg/kg, these BAF values rose to 6.6046 and 8.5115, respectively. This suggests that bioaccumulation is more pronounced at higher contamination levels. The bioaccumulation of diniconazole is also influenced by soil properties and is generally greater than that of another conazole fungicide, uniconazole.

Table 1: Bioaccumulation Factors (BAF) of Diniconazole Enantiomers in Eisenia fetida at Different Soil Concentrations

Exposure Concentration (mg/kg dry soil)BAF of R-DiniconazoleBAF of S-Diniconazole
11.77842.0437
102.64092.9835
256.60468.5115

Data sourced from studies on the degradation and enantioselective bioaccumulation of diniconazole in earthworms.

Enantiomeric Fraction Changes During Bioaccumulation

The differential uptake and/or elimination of enantiomers can lead to a shift in their relative proportions within an organism compared to the environment. This phenomenon, known as enantioselectivity, has been observed in the bioaccumulation of this compound in earthworms.

Studies consistently show that the bioaccumulation of diniconazole in the tissues of Eisenia fetida is enantioselective, with a preferential accumulation of S-diniconazole over R-diniconazole. This selective enrichment results in an enantiomeric fraction (EF) in the earthworm tissue that deviates from the racemic value of 0.5 (which indicates equal amounts of both enantiomers). Across various dosage levels (1, 10, and 25 mg/kg), the enantiomer fractions in earthworm tissues were consistently measured in the range of 0.45 to 0.50. An EF value below 0.5 indicates an enrichment of the second-eluting enantiomer, in this case, S-diniconazole, relative to the R-enantiomer. This finding is significant as it highlights that assessing only the total concentration of a chiral pesticide, without considering the enantiomeric ratio, may not accurately reflect the bioaccumulation dynamics and potential risks. The enantioselectivity observed for diniconazole is a key factor to consider for a comprehensive environmental risk assessment of chiral pesticides.

**Table 2: Enantioselectivity of Diniconazole in *Eisenia fetida***

ParameterObservationFinding
Preferential AccumulationS-diniconazole is preferentially accumulated over R-diniconazole.Bioaccumulation is enantioselective.
Enantiomeric Fraction (EF)The EF in earthworm tissues is approximately 0.45-0.50 across all tested dose levels.Indicates a consistent, slight enrichment of the S-enantiomer.

Interactions with Plant Physiology and Biochemistry Non Fungicidal Effects

Modulation of Phytohormone Biosynthesis and Signaling Pathways

Diniconazole-M's primary mode of action as a plant growth regulator is its influence on the balance of crucial phytohormones, namely gibberellins (B7789140) and abscisic acid.

This compound is a well-documented inhibitor of gibberellic acid (GA) biosynthesis. As a member of the triazole group, it targets and suppresses the activity of cytochrome P450 monooxygenases. Specifically, it inhibits the oxidative demethylation step in the GA biosynthesis pathway, which involves the conversion of ent-kaurene (B36324) to kaurenoic acid. By blocking this critical step, this compound effectively reduces the endogenous levels of active gibberellins in the plant.

Gibberellins are responsible for promoting cell elongation and division; therefore, their suppression by this compound leads to a characteristic reduction in plant height and stem elongation. This growth-retardant effect is a hallmark of its non-fungicidal activity and is observed across a variety of plant species.

In addition to inhibiting GA synthesis, this compound significantly impacts the metabolism of abscisic acid (ABA), a phytohormone central to regulating stress responses and developmental processes like seed dormancy. This compound functions as a potent inhibitor of ABA catabolism. It specifically targets and competitively inhibits ABA 8'-hydroxylase, a key cytochrome P450 enzyme (encoded by CYP707A genes) responsible for the primary oxidative pathway that breaks down active ABA into phaseic acid.

By inhibiting this catabolic enzyme, this compound treatment leads to the accumulation of free, active ABA within plant tissues. Studies have shown that this inhibition can result in a significant increase in endogenous ABA content. For instance, research on Arabidopsis demonstrated that plants treated with diniconazole (B1670688) retained higher ABA levels, which in turn conferred greater tolerance to drought stress. Similarly, its application to tobacco cells and tomato seeds has been used specifically to block ABA breakdown for experimental purposes. Interestingly, the S-form isomer of diniconazole, which has weaker fungicidal properties, is a more potent inhibitor of ABA catabolism than the R-form (this compound).

Effects on Gibberellin (GA) Metabolism

Regulation of Plant Growth and Development Processes

The dual modulation of GA and ABA levels by this compound results in profound and often desirable changes in plant morphology and resource allocation, affecting biomass partitioning and carbohydrate storage.

Table 1: Effects of this compound on Growth Parameters in Various Plant Species

Plant SpeciesParameterEffectReference
Potato (Solanum tuberosum)Tuber Formation & WeightEnhanced
Potato (Solanum tuberosum)Plant HeightReduced
Hemp (Cannabis sativa)Inflorescence BiomassIncreased (at specific concentrations)
Hemp (Cannabis sativa)Plant HeightReduced
Peanut (Arachis hypogaea)Plant Height, Leaf Area, Leaf Dry WeightReduced
Tomato (Solanum lycopersicum)Plant Height, Leaf Area, Shoot WeightReduced
Sesame (Sesamum indicum)Shoot Fresh WeightReduced
Sesame (Sesamum indicum)Root Fresh WeightIncreased

This compound's impact on phytohormones extends to the regulation of carbohydrate metabolism, which is intrinsically linked to growth and storage processes. In potato plants, treatment with diniconazole not only reduces GA and increases ABA but also leads to an increase in sucrose (B13894) levels. This elevated sucrose content is a key factor in promoting tuber development and hypertrophy.

Research has shown that diniconazole can differentially affect sugar content in various plant parts. For instance, in potato plants, it significantly increased sucrose content in the stolon while decreasing it in the shoots. This suggests a reallocation of photoassimilates from vegetative growth towards storage organs. The mechanism is related to the hormonal shift, as gibberellins and abscisic acid are known to regulate the enzymes involved in carbohydrate synthesis and transport. For example, other triazole compounds have been noted to increase the activity of enzymes responsible for starch biosynthesis. General studies on fungicides have also confirmed their ability to alter the content of water-soluble carbohydrates like sucrose, fructose, glucose, and fructans in plants.

Impact on Tuberization and Biomass Accumulation

Influence on Plant Defense Responses and Secondary Metabolism

By modulating primary metabolic and hormonal pathways, this compound can indirectly influence a plant's defense mechanisms and the production of secondary metabolites. Azole compounds as a group can induce plant defense responses, affecting both primary and secondary metabolism.

This compound's effect on ABA levels is particularly relevant to plant defense. ABA is a key signaling molecule in response to both biotic and abiotic stresses. In tobacco, the resistance against the pathogen Pseudomonas syringae is modulated by an antagonism between cytokinin and ABA. The use of diniconazole to inhibit ABA catabolism was shown to neutralize the resistance induced by cytokinin, demonstrating that the hormonal shifts caused by the compound can alter disease outcomes.

Furthermore, changes in growth and primary metabolism can lead to shifts in the synthesis of secondary metabolites. In a study on female hemp, while diniconazole treatment did not significantly alter the concentration of the major cannabinoids (CBD and THC) in the inflorescences, it did lead to a higher total production of these compounds per plant at certain application levels due to the increased inflorescence biomass. Secondary metabolites, which include diverse classes like phenolics, terpenoids, and alkaloids, are crucial for a plant's defense against pests and pathogens. Altering the plant's hormonal balance and growth patterns with a regulator like this compound can thus have complex, downstream effects on its chemical defense profile.

Advanced Analytical Methodologies for Diniconazole M Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Diniconazole-M, enabling its separation from complex sample matrices and co-contaminants. Gas, liquid, and supercritical fluid chromatography are all employed, often coupled with highly sensitive detectors for precise quantification.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., ECD, MS)

Gas chromatography is a frequently utilized technique for the determination of this compound residues. Due to the compound's chemical structure, it is amenable to GC analysis, often following an extraction and clean-up procedure. The most common detector paired with GC for this application is the Electron Capture Detector (ECD), which offers high sensitivity for halogenated compounds like this compound.

Methods have been developed for analyzing this compound in diverse samples such as tomatoes, green beans, grapes, and zucchini. These methods typically involve extraction with a solvent like methanol (B129727) or ethyl acetate (B1210297), followed by a clean-up step using column chromatography. The final determination is then performed by capillary gas chromatography. Recovery rates for these methods are generally high, often exceeding 90%, with limits of determination reaching into the parts-per-billion (ppb) range. Gas chromatography-mass spectrometry (GC-MS) is also employed, providing greater specificity and structural confirmation.

Table 1: Examples of Gas Chromatography (GC) Conditions for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Column DB-5 (5% phenylmethylsiloxane) HP-17 fused silica (B1680970) capillary -
Column Dimensions 30 m x 0.32 mm x 0.25 µm 30 m x 320 µm x 0.25 µm -
Oven Temperature Isothermal at 240°C 190°C (0.5 min), then ramp 8°C/min to 230°C (hold 6 min) 200°C (2 min), then ramp 5°C/min to 270°C (hold 10 min)
Inlet Temperature 280°C 250°C (splitless mode) -
Detector Electron Capture Detector (ECD) Electron Capture Detector (ECD) Electron Capture Detector (ECD)
Detector Temperature 300°C 330°C -
Carrier Gas Nitrogen Nitrogen Nitrogen
Flow Rate 5 mL/min 3.0 mL/min 4 mL/min
Retention Time 6.324 min - 2.9 min

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High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) presents a powerful alternative to GC, particularly for compounds that may not be thermally stable. Various HPLC-based methods have been reported for the determination of this compound residues in samples like soil, fruits, and vegetables. These methods often couple the HPLC system with ultraviolet (UV) detection or, for enhanced sensitivity and specificity, with mass spectrometry (MS).

A reverse-phase (RP) HPLC method can be used with a simple mobile phase consisting of acetonitrile (B52724), water, and an acidifier like phosphoric acid. For applications requiring mass spectrometry detection (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile alternative such as formic acid. An LC-MS/MS method for determining this compound in a wide array of agricultural, livestock, and marine products has been developed, demonstrating excellent recovery rates (88.3-108%) and low limits of quantitation (0.01 mg/kg).

Table 2: Examples of High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis

Parameter Condition 1 Condition 2
Column Newcrom R1 Inertsil ODS-3
Separation Mode Reverse Phase (RP) Reverse Phase (RP)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid (linear gradient)
Detection UV or MS (with formic acid instead of phosphoric acid) Tandem Mass Spectrometry (MS/MS)
Application General analysis, scalable for preparative separation Determination in agricultural, livestock, and marine products

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Supercritical Fluid Chromatography (SFC) for Chiral Separation

This compound is a chiral compound, existing as R-(-)-diniconazole and S-(+)-diniconazole enantiomers. These enantiomers can exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the separation of these chiral molecules. SFC typically uses supercritical carbon dioxide as the primary mobile phase, which offers advantages over traditional liquid chromatography, including higher diffusion coefficients and lower viscosity, allowing for faster separations.

For the chiral separation of this compound, polysaccharide-based chiral stationary phases (CSPs) are highly effective. A method using a Chiral CCA column has been successfully developed to resolve the two enantiomers. This SFC method, when coupled with a quadrupole-time-of-flight mass spectrometer (SFC-Q-TOF/MS), provides a validated approach for the determination of enantiomeric residues in samples like tea, apples, and grapes. The elution order on the CCA column was identified as R-(-)-diniconazole followed by S-(+)-diniconazole.

Table 3: Supercritical Fluid Chromatography (SFC) Conditions for Chiral Separation of this compound

Parameter Condition
Column Chiral CCA
Mobile Phase CO₂ / Isopropanol (IPA) (96/4, v/v)
Flow Rate 2.0 mL/min
Back Pressure 2000 psi
Column Temperature 25°C
Detection Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF/MS)
Application Enantiomeric residue determination in tea, apple, and grape

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Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool in this compound research, providing not only highly sensitive quantification but also critical information for structural confirmation and the identification of metabolites.

Mass Spectrometry (MS and MS/MS) for Metabolite Identification and Trace Analysis

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for both trace-level quantification and structural elucidation of this compound and its transformation products. In quantitative methods, such as LC-MS/MS, the instrument is set to monitor specific precursor-to-product ion transitions, which provides exceptional selectivity and sensitivity, even in complex matrices like soil and earthworms. These methods can achieve limits of detection in the low mg/kg range. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of this compound.

For metabolite identification, MS/MS is crucial. The process involves subjecting the molecular ion of a potential metabolite to fragmentation within the mass spectrometer. The resulting fragmentation pattern, or MS/MS spectrum, serves as a structural fingerprint. By analyzing these fragments and comparing them to the fragmentation of the parent this compound compound, researchers can deduce the chemical structure of unknown metabolites. High-resolution mass spectrometry (HRMS) further aids this process by providing highly accurate mass measurements, which can help determine the elemental composition of the molecule and its fragments.

Immunochemical Assays for High-Throughput Screening

For rapid and cost-effective analysis of a large number of samples, immunochemical assays offer a significant advantage. The Enzyme-linked immunosorbent assay (ELISA) is a prominent example used for the high-throughput screening of this compound. These assays are based on the highly specific binding between an antibody and the target analyte (this compound).

Researchers have developed sensitive ELISAs using monoclonal antibodies that are highly specific to diniconazole (B1670688). This makes the assay a fast, economical, and selective screening tool for detecting the fungicide in various samples, including water, soil, and produce. The results obtained from ELISA have shown a strong correlation with those from conventional GC methods. To handle complex sample matrices that can interfere with the assay, a preliminary clean-up step using an immunoaffinity column (IAC) is often performed. The IAC utilizes the same specific monoclonal antibodies to selectively capture this compound from the sample extract, while allowing interfering substances to be washed away. This combination of IAC purification followed by ELISA or HPLC analysis provides a robust and effective method for determining this compound concentrations in complex samples.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

The Enzyme-Linked Immunosorbent Assay (ELISA) has been established as a rapid, cost-effective, and selective screening method for the detection of this compound. Research has focused on developing indirect competitive ELISAs (ic-ELISA) based on monoclonal antibodies that are highly specific to diniconazole.

The development process involves the synthesis of a diniconazole hapten, which is then conjugated to a carrier protein to be used as a coating antigen. A checkerboard titration assay is typically performed to determine the optimal concentrations of the coating antigen and the antibody. The sensitivity and performance of the ELISA are highly dependent on the assay conditions. Key parameters are systematically optimized, including the concentration of organic solvents like methanol (used to improve analyte solubility), the pH of the assay buffer, and the ionic strength. Studies have identified optimal conditions for a diniconazole-specific ELISA to be a 20% methanol concentration, a pH range of 6.5 to 8.5, and an ionic strength of 0.2 mol L⁻¹.

Validation is a critical step to ensure the reliability of the ELISA method. This involves assessing several performance characteristics, including sensitivity, linearity, and correlation with established chromatographic methods. Sensitivity is often expressed by the IC50 value (the concentration causing 50% inhibition of antibody binding) and the limit of detection (LOD). For a validated diniconazole ELISA, an IC50 of 0.050 mg L⁻¹ and an LOD of 5.47 µg L⁻¹ have been reported. The assay demonstrates good linearity in a specific concentration range, for instance, from 0.001 to 1.000 mg L⁻¹. To confirm its accuracy, ELISA results are often compared against a reference method like Gas Chromatography (GC). A high correlation coefficient, such as R² = 0.9879, indicates that the ELISA provides results comparable to the GC method, validating it as a reliable screening tool.

Table 1: Validation Parameters for a this compound ELISA

Parameter Description Reported Value/Finding Source(s)
Assay Format Type of immunoassay used. Indirect Competitive ELISA (ic-ELISA) , ,
Antibody Biological reagent for specific binding. Monoclonal Antibody , ,
IC50 Value Concentration for 50% inhibition. 0.050 mg L⁻¹ ,
Limit of Detection (LOD) Lowest detectable concentration. 5.47 µg L⁻¹ ,
Linear Range Concentration range for accurate measurement. 0.001 to 1.000 mg L⁻¹ ,

| Correlation | Comparison with a reference method. | Good correlation with Gas Chromatography (GC), R² = 0.9879 | , , |

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is paramount for the accurate analysis of this compound, especially in complex matrices such as soil, fruits, and vegetables. The goal is to isolate and enrich the target analyte while removing interfering co-extracted materials like fats, pigments, and proteins that can compromise analytical results.

Immunoaffinity Extraction (IAC)

Immunoaffinity chromatography (IAC) is a highly selective sample purification technique that utilizes the specific binding between an antibody and its target antigen. For diniconazole analysis, IAC columns are prepared by immobilizing purified anti-diniconazole monoclonal antibodies onto a solid support, such as a sol-gel matrix derived from tetramethoxysilane (B109134) (TMOS).

After extracting the analyte from a sample matrix (e.g., using acetonitrile for fruit samples), the extract is passed through the IAC column. The diniconazole is retained by the antibodies while impurities are washed away. The bound diniconazole is then eluted using a solvent like a methanol-water mixture. Research has demonstrated the effectiveness of IAC for purifying various samples, including soil, apple, pear, grape, tomato, and wheat flour. These columns exhibit a good binding capacity, with reported values of 0.180 mg g⁻¹ and 125.4 µg/g of bed volume. A significant advantage of IAC is its reusability; columns can often be used around 20 times without a significant loss in capacity. This method provides excellent sample cleanup, leading to high recovery rates and precise quantification by subsequent analysis with HPLC or ELISA.

Table 2: Recovery of Diniconazole using Immunoaffinity Chromatography (IAC) Cleanup

Sample Matrix Spiking Level Average Recovery (%) Relative Standard Deviation (RSD) (%) Source(s)
River Water Not Specified 90.36 - 100.14 2.03 - 6.08 ,
Fruit Samples Not Specified 85.55 - 94.02 3.38 - 6.78 ,

| Complex Samples (General) | Not Specified | 89.2 - 96.1 | 0.77 - 6.11 | , , |

Gel Permeation Chromatography (GPC) Clean-up

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a cleanup technique used to separate molecules based on their size. It is particularly effective for removing high-molecular-weight interferences such as lipids, polymers, and natural pigments from sample extracts prior to chromatographic analysis. This prevents contamination of the analytical instrument and interference with analyte detection.

In the context of diniconazole analysis, GPC has been successfully applied to purify extracts from matrices containing high amounts of fat and pigments. One developed method for the analysis of diniconazole and other conazole fungicides in soil and earthworms utilized a GPC cleanup procedure on a column packed with a cross-linked divinylbenzene-styrene copolymer. The mobile phase used was a mixture of cyclohexane (B81311) and ethyl acetate (50:50, v/v). This GPC step effectively separated the target fungicides from interfering matrix components, with reported recoveries for the fungicides being above 90%.

QuEChERS Methodology

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices. The procedure generally involves two main steps. First, the sample is extracted with a solvent, typically acetonitrile, in a tube containing salts. For matrices with low water content, such as dried herbs or grains, an initial step of adding water is required before extraction.

The second step is a cleanup procedure known as dispersive solid-phase extraction (d-SPE). An aliquot of the supernatant from the first step is transferred to a second tube containing a mixture of sorbents. The choice of sorbents depends on the matrix composition. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like fats, and graphitized carbon black (GCB) to remove pigments and sterols. For example, a cleanup combination for grape extracts might involve MgSO4 and PSA, while a more complex matrix like tea could require MgSO4, PSA, and C18. The QuEChERS approach streamlines the sample preparation process, enabling high-throughput analysis while effectively minimizing matrix effects for subsequent determination by GC-MS or LC-MS/MS.

Table 3: Common QuEChERS Sorbent Combinations for d-SPE Cleanup

Matrix Type Common Sorbents Used Purpose of Sorbents Source(s)
General Fruits/Vegetables MgSO₄, Primary Secondary Amine (PSA) Remove water, remove organic acids, fatty acids, and some sugars. ,
Pigmented Fruits/Vegetables MgSO₄, PSA, Graphitized Carbon Black (GCB) As above, plus removal of pigments like chlorophyll (B73375) and carotenoids. ,
High-Fat/Wax Matrices MgSO₄, PSA, C18 (octadecyl) As above, plus removal of lipids and other nonpolar interferences. ,

| Complex Dry Herbs | MgSO₄, PSA, ENVI-Carb | Optimized combination for minimizing matrix effects in challenging dry samples. | |

Enantioselective Synthesis and Stereochemical Research

Strategies for Enantioselective Synthesis of Diniconazole-M

The synthesis of the single, active (R)-enantiomer of diniconazole (B1670688), known as this compound, is of significant interest to maximize fungicidal efficacy and minimize potential off-target effects from the less active (S)-enantiomer. While the resolution of racemic diniconazole via chromatographic methods is a common approach to isolate the enantiomers, enantioselective synthesis offers a more direct route to the desired molecule. Key strategies focus on establishing the chiral alcohol center with the correct (R) configuration.

One prominent strategy involves the asymmetric reduction of a prochiral ketone precursor . Research has demonstrated the effective use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent when modified with a chiral ligand. Specifically, (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one, the ketone precursor to diniconazole, can be reduced to the corresponding alcohol. By employing chiral ligands derived from L-proline, this reduction can be guided to produce the (R)-alcohol with high enantioselectivity. The choice of solvent and temperature are critical parameters in optimizing the enantiomeric excess (ee). For instance, conducting the reaction in 1,2-dichloroethane (B1671644) at 0°C has been shown to yield favorable results.

PrecursorReagentChiral Ligand ExampleSolventTemperatureProductEnantiomeric Excess (ee)Reference
(E)-α,β-Unsaturated triazolyl ketone (Diniconazole precursor)Sodium Borohydride (NaBH₄)L-proline derivative1,2-dichloroethane0°C(R)-Diniconazole (this compound)Up to 93%

Other general approaches in asymmetric synthesis that are applicable to chiral triazole fungicides include:

Catalytic Asymmetric Hydrogenation: This involves the use of transition metal catalysts (e.g., Ruthenium, Iridium) complexed with chiral ligands to hydrogenate a ketone precursor, thereby creating the chiral alcohol.

Chemoenzymatic Methods: Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers high stereoselectivity. For other triazole fungicides like tebuconazole (B1682727) and flutriafol, epoxide hydrolases have been engineered to perform kinetic resolutions of racemic epoxide precursors, which are then converted to the final chiral alcohol. This strategy could theoretically be adapted for this compound synthesis.

Chiral Pool Synthesis: This approach uses readily available enantiopure starting materials from nature, such as amino acids or sugars, as building blocks. While not specifically documented for this compound, this remains a viable strategy in synthetic chemistry for constructing complex chiral molecules.

Stereochemical Characterization and Absolute Configuration Determination

The definitive stereochemical identity of this compound is crucial for understanding its biological function. It has been unequivocally identified as the (R)-(-)-enantiomer of diniconazole. The designation '(R)' refers to the absolute configuration at the chiral carbon atom, determined by the Cahn-Ingold-Prelog (CIP) priority rules. The '(-)' sign indicates that it rotates the plane of polarized light to the left (levorotatory).

Several analytical techniques are employed to characterize and confirm the stereochemistry of chiral compounds like this compound:

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are essential for separating the (R)- and (S)-enantiomers. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are frequently used to achieve baseline resolution. This separation is fundamental for determining the enantiomeric purity of a sample.

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in its crystalline state. While analysis of the racemic diniconazole crystal confirms the molecular connectivity and relative stereochemistry, assigning the absolute configuration of a specific enantiomer requires a crystalline sample of that pure enantiomer or the use of anomalous dispersion effects.

Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra. The absolute configuration of a new chiral compound can often be determined by comparing its experimental CD spectrum with the theoretically calculated spectrum for a known (e.g., R or S) configuration. This approach has been successfully applied to confirm the absolute configurations of other chiral triazole fungicides.

PropertyDescriptionMethod of DeterminationReference
IUPAC Name (E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-olCahn-Ingold-Prelog (CIP) Rules
Absolute Configuration RX-ray Crystallography, Circular Dichroism (CD) Spectroscopy
Optical Rotation Levorotatory (-)Polarimetry
Enantiomer Separation Achieved using Chiral Stationary Phases (CSPs)Chiral HPLC, Chiral SFC

Structure-Activity Relationship Studies of Enantiomers

The fungicidal action of diniconazole is highly stereoselective, a phenomenon directly linked to the three-dimensional shape of its enantiomers and their interaction with the biological target. The (R)-enantiomer, this compound, is a potent fungicide, whereas the (S)-enantiomer shows significantly weaker fungicidal effects but exhibits higher plant growth regulator activity.

The primary mechanism of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51) . This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to the cessation of fungal growth.

The stereoselectivity of diniconazole arises from the differential binding affinity of its enantiomers to the active site of the CYP51 enzyme.

Binding Interaction: The N-4 atom of the triazole ring is known to coordinate with the heme iron atom at the core of the CYP51 active site. The specific spatial arrangement of the other substituents on the chiral carbon—the hydroxyl group, the tert-butyl group, and the dichlorophenylvinyl group—determines the "fit" of the molecule within the enzyme's binding pocket.

Enantiomer Affinity: Studies on purified yeast P-450/14DM (CYP51) have shown that the R-(-) isomer of diniconazole interacts more favorably and exhibits a stronger binding affinity for the active site compared to the S-(+) isomer. Molecular docking simulations for other triazoles have further illuminated that the more active enantiomer typically forms more stable and extensive interactions (e.g., hydrogen bonds and hydrophobic interactions) with the surrounding amino acid residues of the enzyme, in addition to the key coordination with the heme iron. This superior fit of this compound leads to more effective enzyme inhibition and, consequently, higher fungicidal potency.

The lower fungicidal activity of the (S)-enantiomer is attributed to a poorer fit within the fungal CYP51 active site, resulting in weaker binding and less efficient inhibition. Its pronounced plant growth regulatory effects suggest it may interact more effectively with different cytochrome P450 enzymes present in plants.

EnantiomerIUPAC Name SuffixPrimary ActivityPotencyTarget EnzymeReference
This compound (R)-FungicidalHighFungal Sterol 14α-demethylase (CYP51)
(S)-Diniconazole (S)-Plant Growth RegulationLow (Fungicidal)Plant Cytochrome P450s (presumed)

Comparative Studies and Integrated Research Perspectives

Comparison of Diniconazole-M with Other Triazole Fungicides

This compound, the more biologically active (R)-isomer of diniconazole (B1670688), belongs to the triazole class of fungicides, a group widely used in agriculture. Its efficacy and environmental behavior are best understood when compared with other members of its chemical family.

The primary mechanism of action for this compound is consistent with that of other triazole fungicides. This group functions as demethylation inhibitors (DMIs). They specifically target and inhibit the C14-demethylase enzyme, which is a key component of the cytochrome P450 family (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By disrupting ergosterol production, triazoles interfere with the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.

This systemic and curative action is a hallmark of the triazole class, including related compounds such as tebuconazole (B1682727), metconazole, epoxiconazole, and difenoconazole. While the fundamental target site and mode of action are the same across these fungicides, subtle differences can exist. These may relate to the specific binding affinity for the target enzyme or the rate of uptake and translocation within the plant, which can influence the spectrum of activity and potency of individual compounds. However, the core biochemical pathway they disrupt is a shared, defining characteristic of the group.

The environmental persistence and degradation of triazole fungicides are critical areas of research. Diniconazole is noted for being persistent in both soil and water systems. Studies comparing its degradation with other triazoles reveal distinct profiles under similar conditions.

A study on the dissipation kinetics in radish found the biological half-life of Diniconazole to be 6.2 days in both the leaf and root. This differed from other triazoles tested in the same study. For instance, Metconazole had a half-life of 9.3 days in the leaf but only 3.2 days in the root, while Tebuconazole's half-life was 8.0 days in the leaf and 5.1 days in the root. Another study found the half-life of diniconazole in certain plants to be around 3 days, compared to a range of 4.5 to 6.5 days for tetraconazole (B1682234) under the same conditions.

In general, triazoles are not considered to be readily biodegradable. Their environmental fate is often linked to the transformation of the triazole ring structure itself. After the parent compound breaks down, the released 1,2,4-triazole (B32235) ring can persist and, in plants, may conjugate to form metabolites like triazole alanine (B10760859) and triazole acetic acid.

Interestingly, research on heterogeneous oxidation has shown that Diniconazole exhibits a noticeable reactivity with ozone, which is not a characteristic shared by all triazoles. Other compounds, such as tetraconazole and difenoconazole, have shown no significant degradation when exposed to ozone, indicating a difference in their atmospheric chemical behavior.

Mechanistic Similarities and Differences

Research on this compound in Fungicide Mixtures

To manage fungal resistance and broaden the spectrum of activity, fungicides are often applied in mixtures. Research into these combinations reveals complex interactions at both the molecular and environmental levels.

The combination of fungicides can result in additive, synergistic, or antagonistic effects. A synergistic interaction occurs when the combined fungicidal effect is greater than the sum of the individual effects of each compound.

One study investigated the efficacy of a dual fungicide delivery system combining Azoxystrobin and Diniconazole against rice sheath blight (Rhizoctonia solani). The research compared the efficacy (measured by the EC₅₀ value, the concentration that inhibits 50% of growth) of the individual fungicides, a simple physical mixture, and a specialized formulation where the two were co-delivered using a metal-organic framework (MOF) carrier.

The results showed that while a simple mixture of Azoxystrobin and Diniconazole had an additive effect, the MOF-based formulation exhibited clear synergism, significantly enhancing the fungicidal efficacy. The synergistic ratio (SR) is used to quantify this effect, where a value greater than 1.5 indicates synergy.

This research highlights that the nature of the interaction is not solely dependent on the active ingredients but can be significantly influenced by the formulation and delivery method at a molecular level.

The common agricultural practice of applying pesticides in mixtures can have unintended consequences on their environmental fate. The presence of multiple active ingredients can alter the degradation and dissipation behavior of individual compounds, an area that diverges from standard risk assessments which typically evaluate substances individually.

Broad-spectrum fungicides, when co-applied with other pesticides, can alter the soil's microbial community. Since soil microorganisms are fundamental to the biodegradation of many chemical compounds, this disruption of microbial populations and enzymatic activity can directly impact the dissipation rate of co-applied pesticides. This interaction can potentially inhibit degradation pathways, leading to a longer half-life and increased persistence of a pesticide in the soil compared to when it is applied alone.

While this principle is recognized, and studies have shown that the half-life of some pesticides can increase when applied in mixtures, specific research quantifying the influence of co-formulants on the environmental dissipation rate of this compound is limited. Therefore, understanding how the dissipation and half-life of this compound are affected by the presence of other fungicides or pesticides in commercial formulations or tank mixes remains a critical perspective for future environmental research.

Future Directions and Emerging Research Areas

Advanced Molecular Modeling and Computational Chemistry for Interactions

The future of Diniconazole-M research will heavily rely on advanced molecular modeling and computational chemistry to elucidate its interactions at an atomic level. These in-silico approaches offer a powerful lens to understand how this compound binds to its target enzyme, sterol 14α-demethylase (CYP51), a critical component in the ergosterol (B1671047) biosynthesis pathway of fungi.

Molecular dynamics simulations and quantum chemistry calculations can provide insights into the binding mechanisms of azole fungicides like diniconazole (B1670688) with the active site of CYP51. For instance, theoretical studies on the photodegradation of diniconazole have utilized AM1 MO calculations to investigate reaction mechanisms and the formation of photoproducts. Such computational methods can predict the binding affinity and orientation of this compound within the enzyme's active site, explaining its high efficacy. By creating detailed models of the enzyme-inhibitor complex, researchers can identify key amino acid residues that are crucial for the interaction.

Furthermore, computational studies can explore the structural basis for the stereoselectivity of this compound, clarifying why the (R)-enantiomer exhibits significantly higher fungicidal activity than its (S)-enantiomer. This knowledge is invaluable for the design of new, even more potent and selective fungicides. Modeling can also predict potential off-target interactions, contributing to a more comprehensive understanding of its biological activity.

Genomic and Proteomic Approaches to Fungal Resistance

The emergence of fungal resistance to fungicides is a significant threat to global food security. Future research will increasingly employ genomic and proteomic approaches to unravel the molecular basis of resistance to this compound. These "omics" technologies allow for a comprehensive analysis of the changes that occur in a fungus when it develops resistance.

Genomic studies, including whole-genome sequencing of resistant fungal strains, can identify mutations in the CYP51 gene, the primary target of this compound. These mutations can alter the enzyme's structure, reducing the binding affinity of the fungicide. Beyond the target gene, genomics can reveal other resistance mechanisms, such as the upregulation of efflux pumps that actively remove the fungicide from the fungal cell, or alterations in other metabolic pathways.

Proteomics, the large-scale study of proteins, complements genomic data by providing a snapshot of the proteins that are actively expressed in resistant fungi. Techniques like mass spectrometry can identify and quantify changes in protein levels between susceptible and resistant strains. This can reveal, for example, the overexpression of the CYP51 enzyme or other proteins involved in detoxification pathways. By integrating genomic and proteomic data, researchers can build a more complete picture of the complex and multifaceted nature of fungicide resistance. This understanding is crucial for developing strategies to overcome resistance and extend the effective lifespan of this compound and other azole fungicides.

Novel Analytical Methodologies for Ultra-Trace Enantiomer Analysis

The development of highly sensitive and selective analytical methods is crucial for monitoring this compound residues in the environment and in food products. A key challenge lies in the enantioselective analysis, as the two enantiomers of diniconazole can have different biological activities and fates. Future research will focus on creating novel methodologies for the ultra-trace analysis of this compound enantiomers.

Current methods often involve techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), sometimes coupled with mass spectrometry (MS). However, there is a growing demand for faster, more cost-effective, and greener analytical approaches. Supercritical fluid chromatography (SFC) coupled with mass spectrometry has emerged as a promising alternative for the chiral separation and determination of diniconazole enantiomers.

Emerging research also explores the use of novel materials and techniques for sample preparation and detection. This includes the development of molecularly imprinted polymers (MIPs) as selective sorbents for diniconazole. For instance, a ratiometric fluorescent sensor for diniconazole has been developed using molecularly imprinted mesoporous silica (B1680970) embedded with carbon dots and quantum dots. Additionally, immunoassays like ELISA, based on highly specific monoclonal antibodies, offer a rapid and cost-effective screening method for diniconazole. The development of advanced nanomaterials, such as a chitosan-based nanomaterial, for solid-phase extraction is also a promising area for enhancing the efficiency and sensitivity of analytical methods for fungicides like diniconazole.

Table 1: Comparison of Analytical Methods for Diniconazole Analysis
MethodPrincipleAdvantagesReported Applications
HPLC-UV/MSChromatographic separation followed by UV or mass spectrometric detection.Well-established, good for quantification. Determination of diniconazole residues in various agricultural and environmental samples.
GC-ECD/MSGas chromatographic separation with electron capture or mass spectrometric detection.High sensitivity for halogenated compounds. Residue analysis in different sample types.
SFC-MSChiral separation using a supercritical fluid as the mobile phase coupled with mass spectrometry.Fast, efficient, and green alternative for enantioselective analysis. Chiral separation and residue determination of diniconazole enantiomers in tea, apple, and grape.
ELISAImmunoassay based on the specific binding of antibodies to diniconazole.Fast, cost-effective, and selective for screening purposes. Trace level determination in soil, fruit, vegetables, and water.
Molecularly Imprinted Polymers (MIPs)Synthetic polymers with tailored recognition sites for the target molecule.High selectivity and potential for use in sensors and extraction. Ratiometric fluorescent sensing of diniconazole.

Research into this compound as a Biochemical Probe beyond Fungicidal Action

While this compound is primarily known for its fungicidal properties, future research is expected to explore its potential as a biochemical probe to investigate various biological processes beyond its primary mode of action. Its ability to specifically inhibit a key enzyme in the sterol biosynthesis pathway makes it a valuable tool for studying the roles of sterols in different organisms.

For example, diniconazole has been shown to act as a plant growth regulator, affecting plant height and tuberization in potatoes. It has also been observed to influence the growth of female hemp plants and their cannabinoid content. These effects are likely due to its inhibition of gibberellin synthesis, which shares a common biosynthetic precursor with ergosterol. This makes this compound a useful chemical tool for dissecting the complex interplay of plant hormones.

Furthermore, studies have investigated the effects of diniconazole on non-target organisms, such as bees. Research has shown that diniconazole can cause disconnected respiration in the flight muscle mitochondria of Bombus terrestris. While this raises environmental concerns, it also highlights the potential of this compound as a probe to study mitochondrial function and electron transport chain dynamics in insects. By examining its effects on a wide range of biological systems, researchers can gain new insights into fundamental cellular processes and potentially identify novel applications for this versatile molecule.

Q & A

Q. What are the key structural features and synthesis pathways of Diniconazole-M?

this compound (CAS 83657-18-5) is a stereospecific fungicide with the molecular formula C15H17Cl2N3O and molecular weight 326.23. Its synthesis involves three steps: (1) amine formation between α-chlorinated pyridinol and 1,2,4-triazole, (2) carbonyl condensation with 2,4-dichlorobenzaldehyde, and (3) enantioselective reduction to isolate the biologically active R-(-)-enantiomer . Researchers should validate synthesis purity using chiral HPLC or X-ray crystallography to confirm stereochemical integrity.

Q. What analytical methods are recommended for quantifying this compound in its pure form?

Reverse-phase HPLC using a Newcrom R1 column (3 µm particles) is optimal for purity analysis. A mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) provides baseline separation. Method validation should include linearity (1–100 µg/mL), retention time reproducibility (±0.1 min), and limit of detection (LOD < 0.01 µg/mL) .

Q. What is the mode of action of this compound as a fungicide?

this compound inhibits sterol biosynthesis by targeting fungal C14α-demethylase (CYP51), disrupting ergosterol production. This leads to cell membrane permeability defects and growth inhibition. Researchers evaluating efficacy should compare EC50 values across fungal strains and correlate with sterol profiles using GC-MS .

Q. What regulatory considerations apply to this compound in international markets?

this compound is no longer authorized in the EU due to residue concerns, but it remains detectable in agricultural commodities. Researchers must adhere to Maximum Residue Limits (MRLs) defined by the Codex Alimentarius and validate detection methods for compliance studies .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be resolved to assess stereospecific bioactivity?

Chiral separation using HPLC with polysaccharide-based columns (e.g., Chiralpak IG-3) under isocratic conditions (hexane:ethanol 85:15) achieves enantiomeric resolution (Rs > 1.5). Bioassays comparing R-(-)- and S-(+)-enantiomers should quantify differences in antifungal activity (e.g., 10–100x higher efficacy for this compound) .

Q. How can this compound residues be detected in complex agricultural matrices?

Immunoaffinity extraction coupled with HPLC-ELISA is recommended for trace residue analysis. A sol-gel immunoaffinity column (anti-Diniconazole-M monoclonal antibodies) isolates residues from plant extracts, followed by HPLC-MS/MS quantification (LOD 0.001 mg/kg). Validate recovery rates (70–120%) across matrices like wheat grains and soil .

Q. How should experiments be designed to evaluate environmental persistence of this compound?

Use a tiered risk assessment framework: (1) Lab-scale soil half-life studies under controlled humidity/temperature, (2) Field trials measuring leaching potential via lysimeters, and (3) Ecotoxicology assays (e.g., Daphnia magna LC50). Statistical models (e.g., first-order kinetics) should integrate variables like organic carbon content and microbial degradation rates .

Q. How can conflicting data on this compound’s efficacy across crops be systematically addressed?

Conduct meta-analyses of dose-response curves from peer-reviewed studies, stratifying by crop type (e.g., cereals vs. fruits), application method (foliar vs. seed treatment), and pathogen resistance. Multivariate regression can identify confounding factors (e.g., pH-dependent solubility, cytochrome P450 expression in plants) .

Methodological Notes

  • Experimental Design : For field studies, include randomized block designs with triplicate plots and negative controls (untreated crops). Use ANOVA for efficacy comparisons .
  • Data Contradictions : Address variability in residue levels by standardizing extraction protocols (e.g., QuEChERS vs. SPE) and reporting recovery-adjusted concentrations .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicology testing and obtain institutional review board approval for human cell line studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.